molecular formula C77H117N23O15 B10846424 Ac-RYYRIK-K-(NH2)-YRFB

Ac-RYYRIK-K-(NH2)-YRFB

Cat. No.: B10846424
M. Wt: 1604.9 g/mol
InChI Key: XLFHOYFYEWSAKV-OKFGKCNJSA-N
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Description

Ac-RYYRIK-K-(NH2)-YRFB is a synthetic opioid peptide derivative designed to target μ-opioid receptors (MOP) and nociceptin receptors (NOP). Structurally, it incorporates the N-terminal sequence Ac-RYYRIK, a lysine residue with a C-terminal amidation (K-(NH2)), and the YRFB (Tyr-D-Arg-Phe-βAla-NH2) motif, a modified opioid peptide known for μ-receptor selectivity . Key pharmacological data include:

  • μ-Opioid Receptor Affinity: IC₅₀ = 2.76 nM (competitive binding assay) .
  • NOP Receptor Activity: IC₅₀ = 0.789 nM, indicating potent inhibitory activity .

This compound exemplifies strategies to enhance receptor specificity and metabolic stability through amino acid substitutions and structural modifications.

Properties

Molecular Formula

C77H117N23O15

Molecular Weight

1604.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-amino-N-[(2S)-1-amino-6-[3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C77H117N23O15/c1-4-45(2)64(100-71(112)59(21-14-39-91-77(85)86)95-72(113)61(43-49-24-30-52(103)31-25-49)99-73(114)62(44-50-26-32-53(104)33-27-50)98-68(109)56(92-46(3)101)19-12-37-89-75(81)82)74(115)96-57(18-8-10-35-78)69(110)93-55(65(80)106)17-9-11-36-87-63(105)34-40-88-67(108)60(42-47-15-6-5-7-16-47)97-70(111)58(20-13-38-90-76(83)84)94-66(107)54(79)41-48-22-28-51(102)29-23-48/h5-7,15-16,22-33,45,54-62,64,102-104H,4,8-14,17-21,34-44,78-79H2,1-3H3,(H2,80,106)(H,87,105)(H,88,108)(H,92,101)(H,93,110)(H,94,107)(H,95,113)(H,96,115)(H,97,111)(H,98,109)(H,99,114)(H,100,112)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)/t45-,54-,55-,56-,57-,58+,59-,60-,61-,62-,64-/m0/s1

InChI Key

XLFHOYFYEWSAKV-OKFGKCNJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Opioid Peptides

YRFB and Its Analogs

YRFB (Tyr-D-Arg-Phe-βAla-NH2)
  • μ-Receptor Affinity : IC₅₀ = 1.18 nM .
  • Key Modifications :
    • Phe3 → Dmp3 ([Dmp³]YRFB, Compound 22) :
  • 5-fold increase in μ-receptor affinity (vs. YRFB) with retained selectivity.
  • In vivo analgesic activity: 40–70× more potent than morphine in mice .
    • Tyr1 → Dmp1 ([Dmp¹]YRFB, Compound 24) :
  • 15-fold improved μ-receptor selectivity over δ-receptors.
  • Slightly reduced potency in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays .
Ac-RYYRIK-K-(NH2)-YAFGYPS
  • Structural Difference : C-terminal YAFGYPS replaces YRFB.
  • μ-Receptor Affinity : IC₅₀ = 0.15 nM, demonstrating superior potency to Ac-RYYRIK-K-(NH2)-YRFB (IC₅₀ = 2.76 nM) .
  • NOP Receptor Activity: IC₅₀ = 11.6 nM, less potent than this compound .

Dmt-Substituted Analogs

[Dmt¹]YRFB
  • Effect of Dmt (2',6'-dimethyltyrosine) :
    • Increased μ- and δ-receptor affinities but reduced selectivity compared to [Dmp¹]YRFB .
    • Greater enzymatic stability but compromised receptor specificity .
[Dmt¹]Enkephalin
  • Enhanced δ-receptor affinity and resistance to endopeptidases .
  • Contrasts with this compound, which prioritizes μ/NOP receptor interactions.

NOP-Targeting Analogs

Ac-RYYRIKGGGK(NH2)YRFB
  • NOP Receptor Activity: IC₅₀ = 0.0803 nM, outperforming this compound (IC₅₀ = 0.789 nM) .
  • Structural Insight: The GGGS linker may improve conformational flexibility, enhancing NOP binding.

Quantitative Comparison of Key Compounds

Compound Modification μ-Receptor IC₅₀ (nM) NOP Receptor IC₅₀ (nM) Selectivity (μ vs. δ/NOP) Key Reference
YRFB Parent peptide 1.18 N/A High μ-selectivity
[Dmp³]YRFB (22) Phe3→Dmp 0.24* N/A Enhanced μ-selectivity
This compound Full sequence 2.76 0.789 Dual μ/NOP activity
Ac-RYYRIK-K-(NH2)-YAFGYPS C-terminal YAFGYPS 0.15 11.6 μ-selective
Ac-RYYRIKGGGK(NH2)YRFB GGGS linker N/A 0.0803 NOP-selective

*Calculated from 5-fold improvement over YRFB’s 1.18 nM .

Key Findings and Implications

Amino Acid Substitutions: Dmp (2',6'-dimethylphenylalanine) at Phe3 or Tyr1 optimizes μ-receptor affinity and selectivity, while Dmt improves stability at the cost of selectivity . The YRFB motif is critical for μ-receptor engagement, whereas C-terminal extensions (e.g., YAFGYPS) can shift potency .

Dual Receptor Activity: this compound exhibits balanced μ/NOP activity, unlike analogs with GGGS linkers that favor NOP .

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